Butanoic acid, 4-[(2-phenylethyl)amino]-
Description
Nomenclature and Structural Context within Butanoic Acid Derivatives
The systematic name, Butanoic acid, 4-[(2-phenylethyl)amino]-, clearly defines the molecule's structure. It is a four-carbon carboxylic acid (butanoic acid) where a hydrogen on the fourth carbon has been substituted with an amino group, which itself is further substituted with a 2-phenylethyl group. ontosight.ai This structure places it within the broad category of butanoic acid derivatives, which are characterized by a butanoic acid backbone modified with various functional groups. ontosight.ai The presence of both a carboxylic acid and an amino group makes it an amino acid derivative, which can influence its solubility, stability, and interactions with biological molecules. ontosight.ai
The structural landscape of butanoic acid derivatives is vast and includes compounds with a wide array of modifications, such as the introduction of aromatic rings, heterocyclic systems, and various other functional groups. ontosight.aiontosight.ai These modifications are often designed to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to the development of new therapeutic agents. ontosight.ai
Importance and Scope in Modern Chemical Synthesis and Investigation
The importance of Butanoic acid, 4-[(2-phenylethyl)amino]- in modern chemical synthesis lies in its potential as a versatile intermediate. The carboxylic acid and secondary amine functionalities provide reactive handles for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. google.com For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the amine can participate in N-alkylation or acylation reactions.
In the broader context of chemical investigation, butanoic acid derivatives are explored for a multitude of potential applications. Research has shown that derivatives of butanoic acid may exhibit anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai Furthermore, the phenylethylamine scaffold is a well-established pharmacophore found in numerous psychoactive compounds and neurotransmitters. acs.orgwikipedia.orgnih.gov The combination of these two structural motifs in a single molecule suggests that Butanoic acid, 4-[(2-phenylethyl)amino]- could be a valuable lead compound in the development of new neurologically active agents or other therapeutics. ontosight.ai
Overview of Research Trajectories for Related Chemical Entities
The research trajectories for chemical entities related to Butanoic acid, 4-[(2-phenylethyl)amino]- are diverse and highlight the potential avenues of investigation for this specific compound.
Butanoic Acid Derivatives: Research into butanoic acid derivatives is a vibrant field. One significant area of focus is their potential as histone deacetylase (HDAC) inhibitors, which has implications for cancer therapy. nih.govnih.gov Additionally, butanoic acid derivatives are being investigated for their role in modulating gut health and their potential as antimicrobial agents. nih.govnih.gov The synthesis of novel butanoic acid derivatives with enhanced biological activity and improved pharmacokinetic profiles remains a key objective for many research groups. biointerfaceresearch.com Some complex derivatives are also being explored as contrast agents for medical imaging. ontosight.ai
Phenylethylamine Derivatives: The study of phenylethylamine derivatives is a cornerstone of medicinal chemistry and neuropharmacology. acs.orgnih.gov Research in this area often focuses on the synthesis of new derivatives with selective activity at various receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The goal is often to develop new treatments for a range of neurological and psychiatric disorders. The structure-activity relationships of phenylethylamine derivatives are a subject of continuous investigation, with researchers exploring how modifications to the aromatic ring and the ethylamine (B1201723) side chain affect their biological activity. acs.orgresearchgate.net
The convergence of these research trajectories in the structure of Butanoic acid, 4-[(2-phenylethyl)amino]- suggests a rich landscape for future investigation, with potential applications spanning from oncology to neuroscience.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKJSGJFFTJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481086 | |
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73343-87-0 | |
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Butanoic Acid, 4 2 Phenylethyl Amino and Analogues
Total Synthesis Approaches
Total synthesis encompasses methods that build the target molecule from simpler, commercially available starting materials. These can be classified as linear, where the molecule is assembled in a step-by-step fashion, or convergent, where separate fragments of the molecule are synthesized independently before being combined.
Multi-step Linear Synthesis Pathways
Linear synthesis is a traditional and straightforward approach for constructing molecules like γ-aminobutyric acid (GABA) analogues. A common linear strategy involves the reductive amination of a keto-acid precursor. For the target compound, this would typically start with a 4-oxobutanoic acid derivative. This intermediate can be reacted with 2-phenylethylamine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly form the secondary amine linkage and yield the final product.
Another linear route involves the alkylation of 2-phenylethylamine with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate. The reaction forms the carbon-nitrogen bond, followed by hydrolysis of the ester group to yield the desired carboxylic acid. Modifications of this approach could involve different protecting groups or activating agents to improve yields and purity. For instance, GABA itself has been synthesized from functionally modified intermediates obtained by the alkylation of diethyl cyanomalonate. researchgate.net
Convergent Synthesis Strategies
Convergent synthesis offers advantages in efficiency by preparing key fragments of the molecule in parallel. For Butanoic acid, 4-[(2-phenylethyl)amino]-, a convergent approach would involve the separate synthesis of a modified butanoic acid synthon and the 2-phenylethylamine moiety. These fragments are then coupled in a late-stage step.
For example, a protected 4-aminobutanoic acid derivative can be prepared, and the phenylethyl group can be introduced via reductive amination using phenylacetaldehyde. Alternatively, a pre-formed phenylethylamine unit can be coupled with a butanoic acid derivative that has a suitable leaving group or an aldehyde function for reductive amination. This strategy is particularly advantageous when synthesizing a library of analogues, as different amine or carboxylic acid fragments can be readily combined to create diverse structures. Convergent approaches have been successfully used for the synthesis of complex GABA analogues like (R)-Tiagabine. researchgate.net
Stereoselective and Asymmetric Synthesis
When chirality is a factor, particularly in analogues with stereogenic centers on the butanoic acid backbone or the phenylethyl group, stereoselective and asymmetric synthesis methods are employed. These techniques are crucial for producing single enantiomers, which often have distinct biological activities.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters with high control. blogspot.comnumberanalytics.com
For synthesizing chiral analogues of Butanoic acid, 4-[(2-phenylethyl)amino]-, an auxiliary, such as an Evans oxazolidinone, could be attached to a four-carbon dicarboxylic acid monoester, like succinic acid monoester. wikipedia.org The resulting imide can then be deprotonated to form a chiral enolate, which reacts with an electrophile in a highly diastereoselective manner. Subsequent removal of the auxiliary reveals an enantiomerically enriched substituted butanoic acid derivative. Another practical chiral auxiliary used for asymmetric alkylation reactions is pseudoephenamine, which has shown remarkable stereocontrol, especially in reactions forming quaternary carbon centers. nih.gov
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a chiral enolate that directs the approach of electrophiles through steric hindrance. wikipedia.orgblogspot.com |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Provides high diastereoselectivity in the alkylation of amide enolates, useful for creating chiral carboxylic acids. nih.gov |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) form chiral hydrazones that control α-alkylation. |
| Camphorsultam | Asymmetric Diels-Alder, Alkylations, Aldol Reactions | A versatile auxiliary that provides high stereocontrol due to the rigid camphor (B46023) skeleton. |
Biocatalytic and Enzymatic Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and stereoselectivity under mild conditions. nih.gov This approach is increasingly used for the synthesis of chiral amines and amino acids, offering an environmentally friendly alternative to traditional chemical methods. mdpi.com
Enzymes such as ω-transaminases (ω-TA) are highly effective for producing chiral γ-amino acids. rsc.orgresearchgate.net Through kinetic resolution or asymmetric synthesis, these enzymes can yield enantiomerically pure (R)- or (S)-γ-amino acids with enantiomeric excess (ee) values often exceeding 99%. rsc.orgresearchgate.net For example, a prochiral keto-acid precursor could be converted into a chiral amino acid using a transaminase with an appropriate amine donor. nih.gov Similarly, engineered amine dehydrogenases, such as modified glutamate (B1630785) dehydrogenases, can catalyze the reductive amination of keto-acids like levulinic acid to produce chiral γ-amino acids, such as (R)-4-aminopentanoic acid, with high conversion and >99% ee. nih.gov
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reported Stereoselectivity |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Synthesis / Kinetic Resolution | γ-Keto acids | Chiral γ-Amino acids | >99% ee rsc.orgresearchgate.net |
| Glutamate Dehydrogenase (Engineered) | Reductive Amination | Levulinic Acid | (R)-4-Aminopentanoic Acid | >99% ee nih.gov |
| Amino Acid Amidase | Kinetic Resolution | Racemic Amino Acid Amides | Chiral Amino Acids | High conversion and selectivity researchgate.net |
| Lipase (B570770) (e.g., CALB) | Kinetic Resolution of Amines | Racemic Amines (e.g., 1-phenylethylamine) | Enantiopure Amine and Acylated Amine | ≥95% ee nih.gov |
Dynamic Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture where one enantiomer reacts faster than the other, but it is limited to a maximum theoretical yield of 50%. d-nb.info Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. d-nb.infobeilstein-journals.org
This technique has been effectively applied to the resolution of racemic amines like (±)-1-phenylethylamine, a key component of certain analogues. d-nb.infobeilstein-journals.org A common DKR process combines an enzyme, such as Candida antarctica lipase B (CALB), for stereoselective acylation, with a metal-based racemization catalyst. beilstein-journals.orgresearchgate.net For example, CALB can selectively acylate one enantiomer of the amine while a ruthenium catalyst simultaneously racemizes the remaining unreacted enantiomer, channeling the entire racemic starting material into a single, enantiomerically pure acylated product. d-nb.infobeilstein-journals.org
| Parameter | Condition/Reagent | Effect on DKR of (±)-1-Phenylethylamine |
|---|---|---|
| Enzyme | Candida antarctica lipase B (CALB) | Catalyzes the stereoselective acylation of one enantiomer. d-nb.infobeilstein-journals.org |
| Racemization Catalyst | Ruthenium-based complexes (e.g., Shvo catalyst) | Facilitates the in-situ racemization of the unreacted amine enantiomer. beilstein-journals.org |
| Acyl Donor | Isopropyl acetate (B1210297) or Alkyl methoxyacetates | Alkyl methoxyacetates can allow for lower catalyst loadings and achieve high yield and ee. d-nb.infobeilstein-journals.org |
| Outcome | (R)- or (S)-N-(1-phenylethyl)acetamide | Can be obtained in high yield and high enantiomeric excess. beilstein-journals.orgresearchgate.net |
Green Chemistry Principles in Synthesis
The application of green chemistry to the synthesis of N-substituted amino acids focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of advanced catalyst systems and the selection of environmentally benign solvents. These principles are critical in moving away from traditional synthetic methods that often rely on stoichiometric reagents and hazardous solvents. acsgcipr.orgmdpi.com
Catalysis is a cornerstone of green chemistry, offering pathways to replace stoichiometric reagents, lower reaction temperatures, and improve control over reaction outcomes. In the context of synthesizing N-alkylated amino acids, catalytic methods are being developed as greener alternatives to traditional SN2 reactions involving alkyl halides or less efficient protocols like the Mitsunobu reaction, which generates significant byproducts. acsgcipr.org
One advanced strategy involves the use of base metal catalysts for dehydrogenative coupling, also known as the "hydrogen autotransfer" strategy. This method allows for the direct N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. For instance, research on analogous reactions has demonstrated that air- and moisture-stable manganese pincer complexes can effectively catalyze the N-alkylation of indolines with alcohols. ulpgc.es This approach avoids the need to pre-activate the alcohol as a halide or sulfonate, thus eliminating the generation of salt waste. ulpgc.es Such catalytic systems are highly sought after as they combine operational simplicity with environmental benefits. ulpgc.es
The table below summarizes various catalytic approaches relevant to the formation of C-N bonds in analogues of the target compound.
| Catalyst Type | Example Catalyst | Substrates | Reaction Type | Key Advantages |
| Base Metal (Pincer) | Manganese PNP Complex | Amine + Alcohol | Dehydrogenative Alkylation | High atom economy (water is the only byproduct), avoids alkyl halides, air- and moisture-stable catalyst. ulpgc.es |
| Precious Metal | Ruthenium, Iridium Complexes | Amine + Alcohol | Hydrogen Autotransfer | Generally high activity and functional group tolerance. |
| Lewis Acid | BF₃·OEt₂, InCl₃, Cu(OTf)₂ | Arene + Epoxide | Friedel-Crafts Alkylation | Effective for C-C bond formation; demonstrates catalytic activation of substrates. acs.org |
| Brønsted Acid | Acetic Acid, TfOH | Arene + Epoxide | Friedel-Crafts Alkylation | Can act as both catalyst and solvent, though often less effective than Lewis acids. acs.org |
This table is generated based on findings from analogous reactions and represents catalytic strategies applicable to the synthesis.
Solvent selection has a profound impact on the environmental footprint of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture. Green chemistry principles advocate for the reduction or replacement of hazardous solvents, particularly volatile organic compounds (VOCs) and dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). acsgcipr.org
For N-alkylation reactions, which traditionally favor polar aprotic solvents to facilitate SN2 mechanisms, greener alternatives are actively being explored. acsgcipr.orgyoutube.com These include higher-boiling point alcohols like butanol or conducting reactions in lower-boiling but less toxic solvents like acetonitrile (B52724) under pressure to achieve necessary reaction temperatures. acsgcipr.org
Remarkably, the choice of solvent can serve as a powerful tool to control reaction selectivity. In the manganese-catalyzed dehydrogenative alkylation of indolines, a switch from an apolar aprotic solvent like toluene (B28343) to a polar protic solvent like 2,2,2-trifluoroethanol (B45653) (TFE) completely changed the outcome from C-alkylation to N-alkylation, providing access to different regioisomers using a single catalyst. ulpgc.es This highlights the critical role of the solvent not just as a medium, but as a reaction parameter that can be optimized for sustainable and selective synthesis. ulpgc.es
| Solvent | Classification | Green Chemistry Profile | Impact on Analogous N-Alkylation Reactions |
| Toluene | Apolar Aprotic | Acceptable/Usable | Favored C-alkylation in certain Mn-catalyzed reactions. ulpgc.es |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Acceptable/Usable | Promoted selective N-alkylation in Mn-catalyzed reactions. ulpgc.es |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Problematic/To be Avoided | Traditionally used for SN2 reactions but has toxicity concerns. acsgcipr.orgresearchgate.net |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Problematic/To be Avoided | High-boiling solvent with significant health and environmental concerns. acsgcipr.org |
| Water | Polar Protic | Recommended/Preferred | The ideal green solvent, though substrate solubility can be a limitation. |
| Butanol | Polar Protic | Recommended/Preferred | Higher-boiling alcohol, considered a greener alternative to dipolar aprotic solvents. acsgcipr.org |
This table summarizes general solvent recommendations and specific findings in related synthetic contexts.
Precursor Synthesis and Intermediate Derivatization for Target Compound Formation
The formation of Butanoic acid, 4-[(2-phenylethyl)amino]- relies on the strategic synthesis of key precursors and their subsequent coupling. The primary disconnection is between the 4-aminobutanoic acid backbone and the 2-phenylethyl group.
The synthesis of the 4-aminobutanoic acid (GABA) scaffold, a key precursor, can be achieved through various routes. One established method starts from diethyl cyanomalonate, which undergoes alkylation followed by hydrolysis and nitrile reduction to yield GABA. researchgate.net Patents also describe the synthesis of GABA derivatives from propionic acid compounds containing a β-carboxamido group, which is converted to a nitrile and subsequently reduced to the primary amine of the 4-aminomethyl group. google.com These methods often involve the use of protecting groups, such as N-BOC, to control reactivity during the synthetic sequence, particularly when manipulating other functional groups in the molecule. google.comgoogle.com
The 2-phenylethyl moiety is typically introduced via an intermediate derivatized for nucleophilic substitution. A common strategy is the N-alkylation of the 4-aminobutanoic acid precursor (often as an ester to protect the carboxylic acid) with a 2-phenylethyl electrophile, such as (2-bromoethyl)benzene (B7723623) or 2-phenylethyl tosylate. This is a classic SN2 reaction where the amino group of the GABA derivative acts as the nucleophile. acsgcipr.org
The general synthetic approach can be summarized in the following stages:
Synthesis of the Butanoic Acid Backbone : Preparation of 4-aminobutanoic acid or a suitable ester derivative (e.g., methyl 4-aminobutanoate) using methods like the malonic ester synthesis or from precursors like succinic anhydride. researchgate.netorientjchem.org
Functionalization of the Phenylethyl Group : Preparation of an appropriate electrophile like (2-bromoethyl)benzene from 2-phenylethanol, or using the alcohol directly in catalytic methods.
Coupling and Deprotection : The N-alkylation reaction between the two precursors, followed by the removal of any protecting groups (e.g., hydrolysis of an ester to reveal the final carboxylic acid) to yield the target compound.
Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are essential for generating a scientifically accurate and thorough article as per the requested outline. The search did not yield any publications containing the specific ¹H NMR, ¹³C NMR, 2D NMR, HR-ESI-MS, or Tandem MS/MS data for this particular molecule.
While information exists for structurally related compounds—such as butanoic acid itself, or derivatives with different substituents—the strict requirement to focus solely on "Butanoic acid, 4-[(2-phenylethyl)amino]-" prevents the use of this data. Constructing the article without the specific experimental results for the target compound would necessitate speculation and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to provide the detailed article as requested in the instructions.
Advanced Spectroscopic and Structural Characterization in Academic Research
Vibrational Spectroscopy
Vibrational spectroscopy is a crucial tool for the identification of functional groups within a molecule. The interaction of infrared radiation with a molecule results in the absorption of energy at specific frequencies, corresponding to the vibrational modes of the molecule's bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
In a research setting, the FT-IR spectrum of "Butanoic acid, 4-[(2-phenylethyl)amino]-" would be recorded to confirm the presence of its key functional groups. A sample of the purified compound would be analyzed, typically as a thin film, a KBr pellet, or in a suitable solvent. The resulting spectrum, a plot of infrared intensity versus wavenumber, would be interpreted to identify characteristic absorption bands.
For this specific compound, the following characteristic peaks would be anticipated:
Carboxylic Acid Group (-COOH):
A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid.
A strong and sharp C=O (carbonyl) stretching band would be expected between 1760 and 1690 cm⁻¹.
The C-O stretching vibration would likely be observed in the 1320-1210 cm⁻¹ region.
Secondary Amine Group (-NH-):
A moderate N-H stretching vibration is typically observed in the 3500-3300 cm⁻¹ range. This peak is generally sharper than the O-H stretch of the carboxylic acid.
N-H bending vibrations can appear in the 1650-1550 cm⁻¹ region.
Phenylethyl Group:
C-H stretching vibrations from the aromatic ring (phenyl group) would be expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
C-H stretching from the aliphatic methylene (B1212753) groups (-CH₂-) would appear just below 3000 cm⁻¹ (e.g., 2990-2850 cm⁻¹).
C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1600-1450 cm⁻¹ region.
Characteristic bands for out-of-plane C-H bending of the substituted benzene (B151609) ring would be observed in the fingerprint region (below 900 cm⁻¹), which could help confirm the substitution pattern.
Hypothetical FT-IR Data Table:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3500 - 3300 (moderate) | N-H stretch | Secondary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Group |
| 2990 - 2850 | C-H stretch (aliphatic) | Alkyl Chain |
| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch (aromatic) | Phenyl Group |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on "Butanoic acid, 4-[(2-phenylethyl)amino]-", a high-quality single crystal of the compound would first need to be grown. This is often a challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, and from this, the precise coordinates of each atom can be determined.
The resulting crystal structure would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The specific spatial arrangement of the atoms in the molecule, including the torsion angles of the butanoic acid chain and the orientation of the phenylethyl group relative to the rest of the molecule.
Intermolecular interactions: How the individual molecules pack together in the crystal lattice. This would reveal details about hydrogen bonding (e.g., between the carboxylic acid and amine groups of neighboring molecules) and other non-covalent interactions that stabilize the crystal structure.
Stereochemistry: If the compound is chiral, X-ray crystallography can be used to determine its absolute configuration.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (e.g., 10.123) |
| b (Å) | (e.g., 5.432) |
| c (Å) | (e.g., 20.987) |
| α (°) | (e.g., 90) |
| β (°) | (e.g., 105.3) |
| γ (°) | (e.g., 90) |
| Volume (ų) | (e.g., 1112.3) |
| Z | (e.g., 4) |
This table is for illustrative purposes only and does not represent actual experimental data for the compound .
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No DFT studies on the electronic structure of "Butanoic acid, 4-[(2-phenylethyl)amino]-" have been reported. Such studies would be instrumental in understanding the molecule's electron density distribution, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and stability.
A molecular orbital analysis for this compound is not available. This type of study would provide a deeper understanding of its chemical behavior by identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, hardness, softness, and the Fukui function have not been calculated.
Molecular Dynamics (MD) Simulations
There are no published MD simulations detailing the conformational landscape or flexibility of "Butanoic acid, 4-[(2-phenylethyl)amino]-". Such simulations would reveal the molecule's preferred shapes in different environments and the dynamics of its structural changes over time.
Modeling of the interaction between "Butanoic acid, 4-[(2-phenylethyl)amino]-" and any biological receptor has not been documented. This type of computational work is essential for drug discovery and design, as it can predict the binding affinity and mode of interaction of a ligand with its target protein.
Prediction of Molecular Descriptors
A systematic prediction and analysis of the molecular descriptors for "Butanoic acid, 4-[(2-phenylethyl)amino]-" are not available in the scientific literature. These descriptors, which include physicochemical properties, topological indices, and quantum-chemical parameters, are vital for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.
Lipophilicity (e.g., XLogP)
Lipophilicity, a critical parameter in medicinal chemistry, describes a compound's affinity for lipid-like environments and is a key determinant of its pharmacokinetic profile. A commonly used descriptor for lipophilicity is the logarithm of the octanol-water partition coefficient (logP). The predicted XLogP3 value, a computationally derived measure of logP, for "Butanoic acid, 4-[(2-phenylethyl)amino]-" is 1.8. This value suggests a moderate degree of lipophilicity, indicating a balance between its solubility in aqueous and lipid environments.
| Parameter | Predicted Value |
|---|---|
| XLogP3 | 1.8 |
Topological Surface Area and Hydrogen Bonding Capabilities
The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a valuable predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. cheminfo.org For "Butanoic acid, 4-[(2-phenylethyl)amino]-", the predicted TPSA is 38.3 Ų. This relatively low TPSA value suggests the potential for good membrane permeability.
Hydrogen bonding capabilities are also crucial for a molecule's interaction with biological targets. These are determined by the number of hydrogen bond donors and acceptors a molecule possesses. "Butanoic acid, 4-[(2-phenylethyl)amino]-" is predicted to have two hydrogen bond donors and three hydrogen bond acceptors. This indicates its potential to form multiple hydrogen bonds, influencing its solubility and binding affinity.
| Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
Collision Cross Section (CCS) Prediction for Ion Mobility
Machine learning models have emerged as powerful tools for predicting CCS values from a molecule's structure. These models are trained on large datasets of experimentally determined CCS values and can predict the CCS for novel compounds with a high degree of accuracy, often with a mean absolute deviation of less than 2-3%. For structurally similar compounds, such as phenylethylamine derivatives, these prediction models can provide valuable estimates of their gas-phase conformation and behavior in an ion mobility spectrometer. The predicted CCS value can aid in the identification and characterization of the compound in complex mixtures.
Monte Carlo Simulations for Molecular Interactions
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular science, these simulations can be used to explore the conformational space of a molecule and to study its interactions with its environment, such as solvent molecules or a biological receptor.
For a molecule like "Butanoic acid, 4-[(2-phenylethyl)amino]-", Monte Carlo simulations could be employed to investigate its preferred conformations in different solvents. By randomly altering the torsional angles of the molecule's rotatable bonds and calculating the resulting potential energy, a representative ensemble of low-energy structures can be generated. This information is crucial for understanding how the molecule might bind to a target protein.
Furthermore, Monte Carlo simulations can be used to model the interaction of "Butanoic acid, 4-[(2-phenylethyl)amino]-" with other molecules. For instance, simulations could be set up to study its aggregation behavior or its binding to a specific protein active site. These simulations provide insights into the thermodynamics and kinetics of these processes, helping to elucidate the molecular basis of the compound's activity. Studies on similar molecules, such as amino acid derivatives, have successfully used Monte Carlo simulations to understand their production probabilities and interactions in various environments. cheminfo.org
Chemical Reactivity and Mechanistic Studies of Butanoic Acid, 4 2 Phenylethyl Amino
Functional Group Interconversions and Derivatization Reactions
The presence of both a carboxylic acid and a secondary amine allows for a variety of functional group interconversions and derivatization reactions, making it a versatile scaffold for chemical modification.
The carboxylic acid group can undergo esterification when reacted with alcohols in the presence of an acid catalyst, such as sulfuric acid. This reaction is a classic method for protecting the carboxyl group or modifying the molecule's solubility and pharmacokinetic properties. Similarly, the carboxylic acid can be converted to an amide by reacting with an amine in the presence of a coupling agent.
The secondary amine is nucleophilic and can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. nih.gov It can also undergo N-alkylation with alkyl halides, although this can sometimes lead to the formation of a quaternary ammonium (B1175870) salt if the reaction is not carefully controlled. nih.gov Reductive amination, a reaction between an amine and a carbonyl compound in the presence of a reducing agent, is another common method for introducing a variety of substituents onto the nitrogen atom. scispace.com
Furthermore, gamma-amino acids can be derivatized to form N-acyl derivatives and esters, among other compounds. numberanalytics.com The synthesis of enantiomerically pure GABA derivatives has been achieved through various methods, including asymmetric Michael additions followed by a series of transformations. nih.gov
Table 1: Representative Derivatization Reactions
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol) | Methyl ester | Acid catalyst (e.g., H₂SO₄) |
| Amidation | Amine (e.g., Benzylamine) | N-Benzyl amide | Coupling agent (e.g., DCC) |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acetyl derivative | Base (e.g., Pyridine) |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Methyl derivative | Base (e.g., K₂CO₃) |
Nucleophilic and Electrophilic Pathways
The chemical reactivity of Butanoic acid, 4-[(2-phenylethyl)amino]- is also defined by its participation in nucleophilic and electrophilic reactions.
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. nih.gov This nucleophilicity allows it to attack electrophilic centers, such as the carbon atom of alkyl halides in SN2 reactions or the carbonyl carbon of esters and acyl chlorides in nucleophilic acyl substitution reactions. nih.gov The nucleophilicity of amines is, however, sensitive to steric hindrance. nih.gov
The phenylethyl group introduces the potential for electrophilic aromatic substitution reactions on the phenyl ring. The alkylamino substituent is generally an activating and ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the benzene (B151609) ring. The specific reaction conditions would determine the degree and position of substitution.
Intramolecularly, the nucleophilic amino group can potentially react with the electrophilic carbonyl carbon of the carboxylic acid (or a derivative like an ester) to form a cyclic lactam, in this case, a six-membered ring. The rate of such cyclization reactions in 4-aminobutyric acid derivatives has been studied and is dependent on the substituents on the nitrogen and the alpha-carbon. nih.gov
Redox Chemistry Investigations
The redox chemistry of Butanoic acid, 4-[(2-phenylethyl)amino]- involves the potential oxidation or reduction of its functional groups.
The secondary amine can be oxidized. Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield hydroxylamines or, with stronger oxidizing agents, nitrones. Tertiary amines can be oxidized to amine oxides. researchgate.net The phenethylamine (B48288) moiety can undergo metabolic oxidation, for example, at the aromatic para-position. acs.orgwikipedia.org
The carboxylic acid group is in a relatively high oxidation state. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This transformation is a common synthetic strategy. Further oxidation of the carboxylic acid is generally not possible without cleavage of C-C bonds, which would lead to degradation of the molecule. The standard reduction potentials of amino acid radicals are generally high, making them reactive, high-potential redox species. nih.gov
The phenyl ring can also undergo oxidation, particularly under harsh conditions or through biological pathways, potentially forming phenolic derivatives.
Coordination Chemistry with Metal Ions and Complex Formation
The presence of both a nitrogen donor from the amine and an oxygen donor from the carboxylate group makes Butanoic acid, 4-[(2-phenylethyl)amino]- an excellent ligand for coordinating with a variety of metal ions to form stable chelate complexes. wikipedia.org
Amino acids commonly act as bidentate ligands, coordinating to a central metal ion through the nitrogen of the amino group and one of the oxygens of the deprotonated carboxylate group. semanticscholar.org This forms a stable five- or six-membered chelate ring. In the case of this gamma-amino acid, a larger chelate ring would be formed. The N-phenylethyl substituent may introduce steric effects that could influence the geometry and stability of the resulting metal complex.
The formation of these complexes is pH-dependent, as the carboxyl group needs to be deprotonated and the amine group needs to be in its free base form to act as effective donors. The stability of these metal complexes is described by their stability constants (log K), which vary depending on the metal ion and the ligand. iupac.org
Table 2: Typical Stability Constants (log K₁) for Metal-Amino Acid Complexes
| Metal Ion | Glycine | Alanine (B10760859) | Valine |
|---|---|---|---|
| Cu²⁺ | 8.22 | 8.19 | 8.16 |
| Ni²⁺ | 5.76 | 5.67 | 5.56 |
| Zn²⁺ | 5.00 | 4.95 | 4.90 |
| Co²⁺ | 4.64 | 4.54 | 4.47 |
| Fe²⁺ | 4.30 | - | - |
| Mn²⁺ | 3.44 | 3.20 | 3.00 |
Note: These values are for simple alpha-amino acids and are provided for illustrative purposes to show general trends in metal ion affinity. The stability constants for Butanoic acid, 4-[(2-phenylethyl)amino]- may differ.
Stability and Degradation Pathway Analysis in Defined Chemical Environments
The stability of Butanoic acid, 4-[(2-phenylethyl)amino]- is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Gamma-amino acids are generally stable compounds. acs.org However, under certain conditions, degradation can occur. In acidic solutions, the primary site of reactivity would be the protonation of the amino group. Under strongly acidic conditions and elevated temperatures, hydrolysis of any amide derivatives could occur. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt.
Potential degradation pathways include:
Oxidative degradation: As mentioned in the redox chemistry section, the secondary amine and the aromatic ring are susceptible to oxidation, which can lead to the formation of various oxidized products and potential cleavage of the molecule.
Thermal degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires harsh conditions. Thermal degradation of gamma-aminobutyric acid (GABA) has been shown to follow first-order reaction kinetics and is dependent on pH and temperature. researchgate.net
Intramolecular cyclization: As discussed, under certain conditions, intramolecular reaction between the amine and carboxylic acid (or an activated form) could lead to the formation of a lactam, which represents a transformation rather than degradation to smaller molecules.
Table 3: Thermal Degradation of GABA at Different pH and Temperature
| pH | Temperature (°C) | Time (min) | GABA Residue (%) |
|---|---|---|---|
| 3.4 | 121 | 15 | 41.1 |
| 3.4 | 121 | 30 | 14.3 |
| 8.0 | 121 | 15 | 57.1 |
| 8.0 | 121 | 30 | 35.8 |
Data from a study on GABA in Monascus-fermented rice, illustrating the influence of pH and temperature on stability. researchgate.net
Exploration of Biochemical Interactions and Pathways Non Clinical Focus
Enzyme Inhibition and Modulation Studies
There is no available research detailing the effects of Butanoic acid, 4-[(2-phenylethyl)amino]- on specific enzymes.
Kinetic Mechanism Elucidation
No studies have been found that elucidate the kinetic mechanism of enzyme inhibition by this compound.
Active Site Binding Characterization
Characterization of the binding of Butanoic acid, 4-[(2-phenylethyl)amino]- to the active site of any enzyme has not been reported in the literature.
Receptor Binding and Agonist/Antagonist Profiling (In Vitro)
Specific in vitro receptor binding assays for Butanoic acid, 4-[(2-phenylethyl)amino]- are not documented. Its profile as a potential agonist or antagonist at any receptor is currently unknown.
Interactions with Other Biomolecules (e.g., Glutathione S-transferase)
Direct interaction studies between Butanoic acid, 4-[(2-phenylethyl)amino]- and other biomolecules, including Glutathione S-transferase, have not been identified.
Metabolic Fate in Non-Human Biological Systems (e.g., Transamination Pathways)
The metabolic pathways, such as transamination, involved in the breakdown or modification of Butanoic acid, 4-[(2-phenylethyl)amino]- in non-human biological systems have not been investigated.
Cellular Uptake and Distribution Mechanisms (Non-Clinical Models)
There is no specific information available regarding the mechanisms of cellular uptake or the subcellular distribution of Butanoic acid, 4-[(2-phenylethyl)amino]- in non-clinical models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
SAR Investigations through Analog Synthesis and Biological Profiling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Butanoic acid, 4-[(2-phenylethyl)amino]-, these investigations involve the systematic synthesis of analogs and their subsequent biological evaluation to identify key structural motifs responsible for efficacy and selectivity.
The phenylethyl group is a critical component of many biologically active compounds, and its modification can significantly impact pharmacological activity. wikipedia.org SAR studies on various phenethylamine (B48288) derivatives have provided insights into how changes to this moiety can modulate interactions with biological targets. biomolther.orgbiomolther.org
Modifications typically fall into two categories: substitution on the phenyl ring and alterations to the ethyl linker.
Phenyl Ring Substitutions: The addition of substituents to the aromatic ring can alter the electronic, steric, and lipophilic properties of the molecule. For example, in studies of phenethylamine derivatives targeting the 5-HT2A receptor, the position of substituents is crucial. Alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity. biomolther.org Similarly, for compounds designed to inhibit dopamine (B1211576) reuptake, substitutions on the phenyl ring significantly influence activity, with certain substituted phenyl groups reducing inhibitory effects compared to an unsubstituted ring. biomolther.org The introduction of electron-withdrawing groups like a bromo substituent has been shown to enhance the antimigration effect of some phenylethyl amino derivatives in cancer cell lines. mdpi.com
Ethyl Linker Modifications: Changes to the two-carbon chain connecting the phenyl ring and the nitrogen atom can affect the molecule's flexibility and conformation. While the core structure of Butanoic acid, 4-[(2-phenylethyl)amino]- features a simple ethyl group, analogs could incorporate alkyl groups on the α- or β-carbons. Such modifications are known to influence the pharmacological profile of phenethylamines, sometimes leading to the creation of stimulants or other psychoactive agents. wikipedia.org
The table below summarizes general SAR findings for phenethylamine derivatives, which can be extrapolated to predict the effects of similar modifications on Butanoic acid, 4-[(2-phenylethyl)amino]-.
| Modification on Phenylethyl Moiety | General Effect on Biological Activity | Reference(s) |
| para-substitution on phenyl ring (Alkyl, Halogen) | Often increases binding affinity to certain receptors (e.g., 5-HT2A). | biomolther.org |
| Other phenyl ring substitutions | Can increase or decrease activity depending on the target and substituent type. | biomolther.org |
| Bromo-substitution on phenyl ring | Shown to increase antimigration effects in certain cancer cell lines. | mdpi.com |
| Alkylation of the ethyl linker | Can significantly alter pharmacological profile and potency. | wikipedia.org |
The butanoic acid portion of the molecule serves as a γ-aminobutyric acid (GABA) analog. u-tokyo.ac.jp GABA is a major inhibitory neurotransmitter, and its structural features are important for receptor interaction. biocrick.com The carboxylic acid group and the length of the four-carbon chain are key determinants of activity.
Carboxylic Acid Group: The terminal carboxyl group is typically ionized at physiological pH, allowing it to form ionic bonds or key hydrogen bonds with biological targets. Its presence is often essential for the activity of GABAergic compounds. nih.gov
Alkyl Chain Length and Flexibility: The four-carbon backbone provides a specific spatial distance between the amino group and the carboxylic acid, which is critical for binding to GABA receptors and transporters. Shortening or lengthening this chain can lead to a significant loss of activity. The conformational flexibility of this chain allows the molecule to adopt the optimal orientation for binding. Studies on related glutaric acid-amide derivatives show considerable conformational flexibility in the alkyl chain, which influences molecular packing and interactions. mdpi.com
Substitutions on the Backbone: Introducing substituents on the butanoic acid chain can restrict conformation and introduce new steric or electronic interactions. This can be a strategy to improve selectivity for specific receptor subtypes or to enhance metabolic stability. nih.gov For example, modifying the backbone of butyric acid through esterification can alter its functional properties. nih.gov
SPR Characterization Linking Molecular Structure to Advanced Properties
Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its physicochemical properties, such as solubility, lipophilicity (logP), and thermal stability. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The lipophilicity, often expressed as logP, is a key parameter. Global QSAR models for phenethylamines have shown that logP can be successfully predicted using molecular descriptors, highlighting the importance of structural features in determining this property. nih.gov Descriptors related to molecular shape and atom weighting (e.g., 3D-MoRSE signals) have been found to be crucial in regulating the logP of phenethylamines. nih.gov
Bioisosteric Relationships and Analog Design
Bioisosterism is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp For Butanoic acid, 4-[(2-phenylethyl)amino]-, bioisosteric replacements can be considered for each of its key components.
Phenylethyl Moiety: The phenyl ring is a common site for bioisosteric replacement to reduce metabolic liability (e.g., CYP-mediated oxidation) or improve solubility. Common replacements include heteroaromatic rings like pyridine, thiophene, and pyrazole. cambridgemedchemconsulting.com These substitutions can introduce polarity and alter hydrogen bonding capabilities. Non-classical, non-aromatic bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have also been used as effective phenyl mimics, offering different spatial arrangements and metabolic profiles. nih.gov
Amino Group: The secondary amine can be replaced with other basic groups to modulate pKa and physicochemical properties. cambridgemedchemconsulting.com Constrained analogs, such as incorporating the nitrogen into a piperazine (B1678402) or azetidine (B1206935) ring, can reduce the number of rotatable bonds, potentially increasing affinity and improving metabolic stability. cambridgemedchemconsulting.com
Butanoic Acid Moiety: The carboxylic acid group is frequently replaced to enhance membrane permeability and oral bioavailability. Classical bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and acylsulfonamides. nih.govnih.govdrughunter.com These groups are acidic and can mimic the charge and hydrogen-bonding pattern of a carboxylate. nih.govdrughunter.com Other heterocyclic replacements like 3-hydroxyisoxazole are also well-established carboxylic acid surrogates. nih.gov The heterocycle 1,2,4-triazolo[1,5-a]pyrimidine is another potential bioisostere for a carboxylic acid. mdpi.com
The following table lists potential bioisosteric replacements for the functional groups in Butanoic acid, 4-[(2-phenylethyl)amino]-.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference(s) |
| Phenyl Ring | Pyridine, Thiophene, Cyclohexyl, Bicyclo[1.1.1]pentane (BCP) | Modulate lipophilicity, improve metabolic stability, alter solubility. | cambridgemedchemconsulting.comnih.gov |
| Secondary Amine | Piperazine, Azetidine | Constrain conformation, modulate pKa, improve metabolic stability. | cambridgemedchemconsulting.com |
| Carboxylic Acid | Tetrazole, Sulfonamide, 3-Hydroxyisoxazole | Improve membrane permeability, enhance oral bioavailability, maintain acidic interactions. | nih.govnih.gov |
Computational Approaches to SAR/SPR (e.g., QSAR, QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govplos.org These models use calculated molecular descriptors to build mathematical equations that can predict the properties of novel, untested compounds. tandfonline.comnih.gov
For classes of compounds like phenethylamines, QSAR studies have been successfully used to predict biological activities such as psychotomimetic potential. tandfonline.com These models often employ electronic and charge descriptors calculated using quantum chemical methods (like Density Functional Theory) alongside steric and lipophilic parameters. tandfonline.com The main objective of a QSAR study is to develop a model with high predictive power, which is typically assessed through internal and external validation techniques. tandfonline.com
Similarly, QSPR models are valuable for predicting physicochemical properties. For amino acids and their derivatives, QSPR analyses have been used to predict thermodynamic properties and other characteristics using topological indices, which are numerical descriptors of molecular structure. nih.govplos.org For phenethylamines, QSPR has been applied to create robust models for predicting logP, a critical property for drug development. nih.gov These models demonstrate that specific 3D molecular descriptors are crucial for accurately predicting the lipophilicity of this class of compounds. nih.gov Such computational approaches can guide the design of new analogs of Butanoic acid, 4-[(2-phenylethyl)amino]- by prioritizing structures with predicted optimal activity and properties before undertaking their chemical synthesis.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the development of analytical and bioanalytical methods for the compound "Butanoic acid, 4-[(2-phenylethyl)amino]-". Research detailing specific chromatographic and coupled techniques for this exact molecule is not publicly available.
Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested in the outline. Generating content for the specified sections would require speculation and extrapolation from general methods for related compounds, which would not meet the required standards of scientific accuracy and factual reporting for this particular subject.
Development of Analytical and Bioanalytical Methods for Research Applications
Coupled Techniques for Enhanced Analysis
UPLC-PDA-qTOF-MS/MS for Comprehensive Metabolite Profiling
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the use of Ultra-Performance Liquid Chromatography with Photodiode Array and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-qTOF-MS/MS) for the metabolite profiling of Butanoic acid, 4-[(2-phenylethyl)amino]- . However, the application of this powerful analytical technique can be described based on established methodologies for the analysis of related organic and amino acids.
This technique is exceptionally well-suited for separating and identifying metabolites in complex biological matrices. The UPLC system provides rapid and high-resolution chromatographic separation of the target compound and its potential metabolites from other endogenous components. gavinpublishers.com The Photodiode Array (PDA) detector offers initial spectral data across a range of wavelengths, which can aid in the preliminary classification of compounds.
The core of the analysis lies with the qTOF-MS/MS system. The Quadrupole Time-of-Flight Mass Spectrometer provides highly accurate mass measurements, which is crucial for determining the elemental composition of the parent compound and its metabolites. mdpi.com Following initial detection (MS), specific ions of interest can be isolated and fragmented to produce a tandem mass spectrum (MS/MS). This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for confident identification. demarcheiso17025.com
In a hypothetical research application for Butanoic acid, 4-[(2-phenylethyl)amino]- , the workflow would involve:
Sample Preparation : Extraction of the compound and its metabolites from a biological matrix (e.g., plasma, urine, or cell culture media).
Chromatographic Separation : Injection into the UPLC system, where a reversed-phase C18 column would likely be used to separate compounds based on polarity. gavinpublishers.com
Detection and Identification : The eluting compounds would be analyzed by the PDA and qTOF-MS detectors. High-resolution mass data would be collected for the parent ion and potential metabolites, which might include hydroxylated, N-dealkylated, or glucuronidated species.
Data Analysis : Specialized software would be used to compare the MS/MS fragmentation patterns of the detected metabolites against the parent compound and to propose structures based on the observed mass shifts. mdpi.com
This comprehensive approach allows for both the detection of expected metabolites and the discovery of novel metabolic pathways without the need for pre-existing analytical standards for every metabolite.
Method Validation for Research Reliability (e.g., Selectivity, Linearity, Accuracy, Precision)
While no specific validated analytical method for Butanoic acid, 4-[(2-phenylethyl)amino]- is available in the reviewed literature, the validation of any new bioanalytical method must adhere to stringent guidelines to ensure its reliability for research applications. epa.gov The fundamental parameters for validation—selectivity, linearity, accuracy, and precision—are universal and would be assessed as follows. nih.gov
Selectivity: Selectivity demonstrates the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov To establish selectivity, blank samples from at least six different sources of the same matrix (e.g., six different lots of blank human plasma) are analyzed to ensure that no endogenous components interfere with the detection of the analyte or an internal standard at their respective retention times. epa.gov
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing a series of standards at different known concentrations. epa.gov The curve is typically required to have a correlation coefficient (r²) of 0.99 or greater. rjpbcs.comwu.ac.th
Table 1: Representative Data for a Linearity Assessment This table contains hypothetical data for illustrative purposes.
| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |
|---|---|
| 5 | 11,520 |
| 10 | 22,980 |
| 50 | 114,500 |
| 100 | 231,200 |
| 250 | 578,000 |
| 500 | 1,155,000 |
Resulting Correlation Coefficient (r²): 0.9995
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. smolecule.com They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. epa.govnih.gov Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria typically within 85-115% (or 80-120% at the lower limit of quantification). nih.gov Precision is reported as the relative standard deviation (%RSD), which should generally not exceed 15% (20% at the LLOQ). epa.gov
Table 2: Representative Data for Accuracy and Precision Assessment This table contains hypothetical data for illustrative purposes.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 15 | 14.5 | 96.7 | 6.8 |
| Medium | 150 | 154.2 | 102.8 | 4.5 |
By rigorously evaluating these parameters, researchers can ensure that the analytical method developed for a compound like Butanoic acid, 4-[(2-phenylethyl)amino]- is reliable, reproducible, and fit for its intended purpose in a research setting.
Considerations for Derivatization and Research Tool Development
Synthesis of Butanoic acid, 4-[(2-phenylethyl)amino]- Derivatives for Targeted Research
The synthesis of derivatives of "Butanoic acid, 4-[(2-phenylethyl)amino]-" is pivotal for its application in targeted research. By appending specific chemical moieties, the parent compound can be transformed into a versatile probe for biological investigations. The presence of a secondary amine and a carboxylic acid group provides two reactive handles for a variety of chemical modifications.
To enable the visualization and quantification of "Butanoic acid, 4-[(2-phenylethyl)amino]-" in biological systems, spectroscopic tags such as fluorophores or chromophores can be introduced. These tags allow for the tracking of the molecule's distribution and localization within cells or tissues. The carboxylic acid moiety is a common site for the attachment of these tags via the formation of an amide bond with an amine-functionalized spectroscopic probe.
Commonly used fluorescent tags that could be conjugated to "Butanoic acid, 4-[(2-phenylethyl)amino]-" include:
Fluorescein isothiocyanate (FITC): Reacts with the secondary amine to form a thiourea (B124793) linkage.
Dansyl chloride: Reacts with the secondary amine to yield a highly fluorescent sulfonamide derivative.
N-Hydroxysuccinimide (NHS) esters of fluorophores (e.g., Alexa Fluor, Cy dyes): These react with the secondary amine under mild conditions to form stable amide bonds.
The choice of the spectroscopic tag depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability.
Table 1: Potential Spectroscopic Tags for Derivatization
| Spectroscopic Tag | Reactive Group on Tag | Target Functional Group on Compound | Resulting Linkage |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Secondary Amine | Thiourea |
| Dansyl chloride | Sulfonyl chloride | Secondary Amine | Sulfonamide |
| Alexa Fluor NHS Ester | N-Hydroxysuccinimide ester | Secondary Amine | Amide |
| 7-Methoxycoumarin-4-acetic acid | Carboxylic Acid (activated) | Secondary Amine | Amide |
For applications in probe development, "Butanoic acid, 4-[(2-phenylethyl)amino]-" can be modified to enable its conjugation to larger biomolecules such as proteins or antibodies. This is often achieved by introducing a linker with a reactive functional group that is orthogonal to the functionalities present in the parent compound. For instance, the carboxylic acid can be activated and reacted with a bifunctional linker containing an amine at one end and a different reactive group (e.g., a maleimide, alkyne, or azide) at the other. This modified derivative can then be used in click chemistry or maleimide-thiol coupling reactions to attach it to a target biomolecule.
These bioconjugated probes are invaluable for applications such as affinity chromatography to isolate binding partners or for targeted delivery to specific cell types.
Chiral Derivatization Reagents for Enantiomeric Separation and Analysis
"Butanoic acid, 4-[(2-phenylethyl)amino]-" possesses a chiral center if the butanoic acid chain is substituted, or it can be derivatized with chiral reagents to study its interaction with chiral environments. If the compound is chiral, separating and analyzing its enantiomers is crucial, as they may exhibit different biological activities. Chiral derivatization involves reacting the compound with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC.
Common chiral derivatizing agents suitable for the secondary amine or carboxylic acid functionalities include:
For the secondary amine:
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with the amine to form diastereomeric derivatives. nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Forms diastereomeric carbamates.
For the carboxylic acid:
Chiral amines (e.g., (R)- or (S)-1-phenylethylamine): Form diastereomeric amides.
Chiral alcohols (e.g., (R)- or (S)-2-butanol): Form diastereomeric esters.
The choice of CDA depends on the analytical method used for separation and detection. nih.gov
Table 2: Examples of Chiral Derivatization Reagents
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer |
| Marfey's reagent (FDAA) | Secondary Amine | Diastereomeric N-substituted alanine (B10760859) amides |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Secondary Amine | Diastereomeric carbamates |
| (R)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric amides |
| (S)-2-Butanol | Carboxylic Acid | Diastereomeric esters |
Development of Prodrug Strategies for Enhanced Delivery to Research Models
Prodrug strategies can be employed to improve the delivery of "Butanoic acid, 4-[(2-phenylethyl)amino]-" to its site of action in research models. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. mdpi.com This approach can be used to enhance properties such as solubility, permeability, and metabolic stability.
For "Butanoic acid, 4-[(2-phenylethyl)amino]-", the carboxylic acid and secondary amine groups are ideal for prodrug modifications.
Ester Prodrugs: The carboxylic acid can be esterified with various alcohols to increase lipophilicity and potentially enhance membrane permeability. These esters can be designed to be cleaved by endogenous esterases to release the active parent compound.
Amide Prodrugs: The carboxylic acid can be converted to an amide, for example, with an amino acid. Amino acid prodrugs can leverage endogenous amino acid transporters to facilitate cellular uptake. nih.gov
Carbamate Prodrugs: The secondary amine can be converted to a carbamate, which can be designed to be labile under physiological conditions.
The design of a successful prodrug requires a careful balance between stability during administration and efficient cleavage at the target site.
Table 3: Potential Prodrug Strategies
| Prodrug Moiety | Target Functional Group | Linkage | Potential Advantage |
| Ethanol | Carboxylic Acid | Ester | Increased lipophilicity |
| L-Valine | Carboxylic Acid | Amide | Active transport via amino acid transporters |
| Methoxyethanol | Secondary Amine | Carbamate | Masking the amine, controlled release |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is a cornerstone for enabling the comprehensive study of any new chemical entity. For Butanoic acid, 4-[(2-phenylethyl)amino]-, future research will likely focus on optimizing existing methods and exploring innovative catalytic and biocatalytic approaches.
A primary and logical synthetic strategy is the reductive amination of 4-oxobutanoic acid with 2-phenylethylamine. nih.gov This well-established transformation can be achieved using a variety of reducing agents. Future work could focus on comparing the efficacy and green chemistry metrics of different reductants. nih.gov
| Reducing Agent Class | Specific Examples | Potential Advantages |
| Borohydride Reagents | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Mild reaction conditions, high selectivity |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Atom economy, scalability |
| Hydrosilane Reagents | Phenylsilane with an Indium catalyst | Tolerance of sensitive functional groups |
This table outlines potential reducing agents for the synthesis of Butanoic acid, 4-[(2-phenylethyl)amino]- via reductive amination, a key area for future synthetic exploration.
Beyond traditional methods, the exploration of biocatalytic routes presents a significant frontier. Engineered enzymes, such as transaminases or engineered variants of tryptophan synthase (TrpB), could offer highly stereoselective and environmentally benign pathways to this and related N-substituted amino acids. nih.gov Directed evolution could be employed to tailor an enzyme for high efficiency and specificity towards 2-phenylethylamine as the amine donor.
Deeper Mechanistic Understanding of Chemical and Biochemical Transformations
A thorough understanding of how Butanoic acid, 4-[(2-phenylethyl)amino]- is transformed, both chemically and biochemically, is crucial for predicting its stability, reactivity, and potential biological fate.
Chemical stability and degradation pathways will need to be systematically investigated. Studies would likely focus on its susceptibility to oxidation, hydrolysis, and other degradation routes under various conditions (e.g., pH, temperature, light exposure). This data is fundamental for establishing appropriate handling and storage protocols.
From a biochemical perspective , predicting its metabolic fate is a key research direction. The phenylethylamine portion of the molecule is a known substrate for several enzymes, including monoamine oxidases (MAO-A and MAO-B) and phenylethanolamine N-methyltransferase (PNMT). wikipedia.org Future studies could use in vitro metabolic assays with liver microsomes or recombinant enzymes to determine if the compound is a substrate or inhibitor of these key metabolic enzymes. The butanoic acid moiety suggests that it may interact with pathways related to fatty acid metabolism or GABA transaminase. nih.gov Isotope labeling studies, where specific atoms in the molecule are replaced with heavy isotopes (e.g., ¹³C or ¹⁵N), could be employed to trace its metabolic journey in cellular or whole-organism models. researchgate.net
Integration with Advanced Materials Science Research
The unique combination of a flexible amino acid backbone and a bulky aromatic group suggests that Butanoic acid, 4-[(2-phenylethyl)amino]- could serve as a valuable building block in materials science.
One promising avenue is its use as a monomer for the synthesis of novel polymers and polyamides . The carboxylic acid and secondary amine functionalities allow for polymerization through condensation reactions. Polymers incorporating this moiety could exhibit interesting properties due to the presence of the phenylethyl group, potentially influencing thermal stability, solubility, and mechanical strength. Research into poly(N-acryl amino acids) has shown that the nature of the side chain is critical for biological activity and physical properties. nih.gov
Furthermore, the potential for self-assembly into supramolecular structures is a significant area for exploration. Many functionalized and N-substituted amino acids are known to self-assemble into well-defined nanostructures like hydrogels, nanofibers, and vesicles. nih.govd-nb.info The interplay of hydrogen bonding from the carboxyl and amine groups, along with π-π stacking interactions from the phenyl rings, could drive the formation of ordered assemblies. Future research could investigate the self-assembly behavior of this compound under different conditions (e.g., concentration, pH, solvent) to create novel hydrogels . mdpi.com Such materials could have applications in areas like controlled-release systems or as scaffolds for tissue engineering. nih.gov The phenylethylamine moiety could also be used to functionalize inorganic materials, such as phosphotungstates, to create novel heterogeneous catalysts. nih.gov
Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry (Non-Clinical)
The structural similarity of Butanoic acid, 4-[(2-phenylethyl)amino]- to the neurotransmitter GABA suggests a range of non-clinical applications in chemical biology and as a scaffold in medicinal chemistry.
As a GABA analog , it could be developed as a molecular probe to study GABA receptors and transporters. wikipedia.org By modifying the core structure, for instance, by introducing fluorescent tags or photo-crosslinking groups, researchers could create tools to map the binding sites and conformational changes of these important neurological proteins. Understanding how the N-phenylethyl substitution affects binding affinity and selectivity for different GABA transporter subtypes (GAT1-4) would be a key initial study. ebi.ac.uk
Q & A
Q. What are the optimal synthetic routes for Butanoic acid, 4-[(2-phenylethyl)amino]-?
Answer: The synthesis of this compound typically involves coupling 2-phenylethylamine with a butanoic acid derivative. Key methods include:
- Amide bond formation : Reacting 4-aminobutanoic acid with 2-phenylethyl isocyanate or activated esters (e.g., NHS esters) under basic conditions (pH 8–10) .
- Reductive amination : Using 4-oxobutanoic acid and 2-phenylethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | 2-Phenylethyl isocyanate, DMF, RT, 12h | 65–70% | |
| Reductive amination | NaBH3CN, MeOH, 24h | 55–60% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .
Q. How can the structure of Butanoic acid, 4-[(2-phenylethyl)amino]- be characterized spectroscopically?
Answer: Use a combination of techniques:
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL at 25°C). Adjust pH to >7 (sodium salt) for aqueous solubility .
- Stability : Hydrolytically stable at pH 4–7. Degrades under strong acidic/basic conditions (pH <2 or >10), forming 4-aminobutanoic acid and 2-phenylethylamine .
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 7.4, 37°C, 24h | >90% intact | None detected |
| pH 2, 37°C, 24h | <10% intact | 4-Aminobutanoic acid |
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
Answer: Conflicting toxicity data (e.g., LD50 values) may arise from differences in administration routes, species, or purity. To resolve discrepancies:
- Validate experimental models : Compare intraperitoneal (IP) vs. oral administration in rodents. reports an LD50 of 877 mg/kg (IP in rats), but oral toxicity may differ due to first-pass metabolism .
- Assess purity : Impurities (e.g., unreacted 2-phenylethylamine) can skew results. Use HPLC (C18 column, acetonitrile/water) to verify purity >98% .
- Meta-analysis : Aggregate data from multiple studies using tools like Cochrane Review to identify trends .
Q. What methodologies are recommended for validating analytical assays to quantify this compound in biological matrices?
Answer: For LC-MS/MS quantification:
- Calibration curve : Linear range 1–1000 ng/mL (r² >0.99) in plasma .
- Accuracy/Precision : Intra-day and inter-day CV <15%, recovery >85% .
- LOD/LOQ : 0.3 ng/mL and 1 ng/mL, respectively, using MRM transitions m/z 237→118 .
| Parameter | Value | Reference |
|---|---|---|
| Column | C18, 2.6 µm, 50 mm | |
| Mobile Phase | 0.1% FA in H2O/MeCN | |
| Ionization Mode | ESI+ |
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer: Modify key regions:
- Phenyl group : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding to hydrophobic pockets (e.g., dengue NS3–NS4B interaction, as seen in ) .
- Amide linker : Replace with sulfonamide or urea to improve metabolic stability .
- Carboxylic acid : Esterify (e.g., methyl ester) to enhance membrane permeability, as demonstrated in for prodrug strategies .
| Analog | Modification | Bioactivity |
|---|---|---|
| Methyl ester derivative | COOH → COOCH3 | 3× higher cellular uptake |
| Chlorinated phenyl | -Cl at para position | 10× potency in viral assays |
Q. What strategies are effective in resolving low yields during scale-up synthesis?
Answer: Common issues and solutions:
- Side reactions : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use slow addition of reagents .
- Purification challenges : Switch from column chromatography to fractional crystallization (ethanol/water, 4:1) for >100g batches .
- Catalyst selection : Use HOBt/EDC coupling agents to improve amidation efficiency (yield increases from 60% to 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
